molecular formula C30H29N3O3 B12757730 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- CAS No. 138349-42-5

2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)-

Cat. No.: B12757730
CAS No.: 138349-42-5
M. Wt: 479.6 g/mol
InChI Key: JUTCHYCKLJUNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. This particular compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

138349-42-5

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

IUPAC Name

7-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1-phenylindol-2-yl)heptanamide

InChI

InChI=1S/C30H29N3O3/c1-21-23-15-10-11-18-26(23)33(22-13-5-4-6-14-22)28(21)31-27(34)19-7-2-3-12-20-32-29(35)24-16-8-9-17-25(24)30(32)36/h4-6,8-11,13-18H,2-3,7,12,19-20H2,1H3,(H,31,34)

InChI Key

JUTCHYCKLJUNBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)CCCCCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.